(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
“(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound. It has been mentioned in the Journal of Labelled Compounds and Radiopharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a work reported the synthesis of a related compound, [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone . The precursor was synthesized with a total yield of 40% . Another study discussed the synthesis of piperidone analogs and their diverse biological applications .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For instance, a compound with the empirical formula C12H15F3N2 has a molecular weight of 244.26 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the radiosynthesis of [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, a compound with the molecular formula C13H23FN2O has a molecular weight of 242.33 g/mol.Scientific Research Applications
Synthesis and Structural Analysis
- A novel bioactive heterocycle was synthesized for antiproliferative activity evaluation. This compound's structure was characterized using various spectroscopic techniques and X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis used to analyze solid-state intermolecular interactions (S. Benaka Prasad et al., 2018).
Antimicrobial and Antifungal Activities
- New derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting a potential for the development of new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Neuroprotective Activities
- Aryloxyethylamine derivatives, including compounds with a structure related to the chemical , were synthesized and evaluated for their neuroprotective effects. These compounds showed potential neuroprotective effects against glutamate-induced cell death in PC12 cells and exhibited significant neuroprotection in vivo, presenting a basis for developing new anti-ischemic stroke agents (Y. Zhong et al., 2020).
Antitubercular Activities
- A series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity, highlighting the potential of piperidine derivatives in developing new antitubercular drugs (S. S. Bisht et al., 2010).
Anticancer Activities
- Piperidine derivatives were synthesized to explore the anticancer effects associated with the piperidine framework. Some compounds demonstrated antiproliferative activity against human leukemia cells, indicating the therapeutic potential of such compounds in cancer treatment (K. Vinaya et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c14-6-1-11-4-9-16(10-5-11)13(17)12-2-7-15-8-3-12/h11-12,15H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKRYUWAILJJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.